molecular formula C10H11NO5 B13146256 Methyl (2,5-dihydroxybenzoyl)glycinate

Methyl (2,5-dihydroxybenzoyl)glycinate

Cat. No.: B13146256
M. Wt: 225.20 g/mol
InChI Key: CRVUUQQLJVWHNJ-UHFFFAOYSA-N
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Description

Methyl (2,5-dihydroxybenzoyl)glycinate is an organic compound that belongs to the class of glycinates It is characterized by the presence of a benzoyl group substituted with two hydroxyl groups at the 2 and 5 positions, and a glycine moiety esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,5-dihydroxybenzoyl)glycinate typically involves the esterification of glycine with methyl alcohol in the presence of an acid catalyst, followed by the acylation of the resulting methyl glycinate with 2,5-dihydroxybenzoic acid. The reaction conditions often include:

    Esterification: Glycine is reacted with methyl alcohol in the presence of sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

    Acylation: The methyl glycinate is then reacted with 2,5-dihydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,5-dihydroxybenzoyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2,5-dihydroxybenzoyl)glycinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its potential skin-beneficial properties.

Mechanism of Action

The mechanism by which Methyl (2,5-dihydroxybenzoyl)glycinate exerts its effects is primarily through its antioxidant activity. The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress. The compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, modulating their activity and providing protective effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2,4-dihydroxy-3,5,6-trimethylbenzoyl)glycinate: Similar structure but with additional methyl groups, which may alter its reactivity and applications.

    Menthol glycinates: These compounds are used as cooling agents and have different functional properties compared to Methyl (2,5-dihydroxybenzoyl)glycinate.

Uniqueness

This compound is unique due to the specific positioning of the hydroxyl groups on the benzoyl ring, which imparts distinct chemical and biological properties. Its potential antioxidant activity and applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate

InChI

InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15)

InChI Key

CRVUUQQLJVWHNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O

Origin of Product

United States

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